"ethyl 2-amino-3-hydroxypropanoate hydrochloride" properties
"ethyl 2-amino-3-hydroxypropanoate hydrochloride" properties
An In-depth Technical Guide to Ethyl 2-Amino-3-hydroxypropanoate Hydrochloride
Introduction: A Versatile Chiral Building Block
Ethyl 2-amino-3-hydroxypropanoate hydrochloride, a derivative of the amino acid serine, is a crucial chiral building block in the fields of pharmaceutical research, peptide synthesis, and fine chemical manufacturing. This white crystalline solid is most commonly utilized in its L-enantiomeric form, known as Ethyl L-serinate hydrochloride (CAS: 26348-61-8), reflecting the natural stereochemistry of its parent amino acid.[1][2] The compound's structure features a protected carboxylic acid (as an ethyl ester) and a protonated amine (as a hydrochloride salt), leaving the primary hydroxyl group available for further chemical modification. This strategic protection scheme makes it an ideal starting material for complex multi-step syntheses, where precise control of reactivity is paramount. Its solubility in water and some organic solvents further enhances its utility in various reaction conditions.[2]
This guide provides an in-depth examination of the properties, synthesis, analysis, and applications of ethyl 2-amino-3-hydroxypropanoate hydrochloride, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of a reagent are critical for its effective use in synthesis and research. The hydrochloride salt form enhances the compound's stability and shelf-life compared to the free base, which is prone to self-condensation. The data presented below corresponds primarily to the L-isomer, which is the most commercially available and widely studied form.
| Property | Value | Source(s) |
| Chemical Name | ethyl (2S)-2-amino-3-hydroxypropanoate hydrochloride | [1] |
| Synonyms | Ethyl L-serinate hydrochloride, H-L-Ser-OEt·HCl | [2] |
| CAS Number | 26348-61-8 (L-isomer); 3940-27-0 (unspecified) | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [2][3][4] |
| Molecular Weight | 169.61 g/mol | [2][3][4] |
| Appearance | White solid | |
| Melting Point | 130-132 °C | [1] |
| Solubility | Soluble in water. | [2] |
| Optical Activity ([α]²⁰/D) | -4.4° (c = 10.2 in ethanol) | |
| Hygroscopicity | Hygroscopic | [2] |
Synthesis and Purification: A Practical Approach
The most common and efficient method for preparing ethyl 2-amino-3-hydroxypropanoate hydrochloride is the Fischer esterification of serine. This reaction involves treating the parent amino acid with ethanol in the presence of a strong acid catalyst.
Causality of Experimental Choice
Thionyl chloride (SOCl₂) is an excellent choice for this transformation. When added to ethanol, it reacts in situ to form hydrogen chloride (HCl) gas and diethyl sulfite. The generated HCl serves a dual purpose: it protonates the amino group, preventing it from acting as a nucleophile, and it catalyzes the esterification of the carboxylic acid. This one-pot approach is highly efficient and drives the reaction to completion. The excess ethanol acts as both the reactant and the solvent.
Detailed Laboratory Protocol
-
Reaction Setup: Equip a 100 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath to manage the initial exothermic reaction.
-
Acid Catalyst Generation: Under mechanical stirring, slowly add 5.4 mL of thionyl chloride dropwise to 40 mL of absolute ethanol in the flask. Expertise Note: This step is highly exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Continue stirring in the ice bath for 1 hour after the addition is complete to ensure the solution is saturated with HCl.
-
Addition of Serine: Add 6.00 g (57 mmol) of L-serine to the acidic ethanol solution.[3]
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for approximately 10 hours to ensure complete esterification.[3] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Remove the solvent (ethanol) and any volatile byproducts by distillation under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude solid is typically of high purity. For exacting applications, it can be further purified by recrystallization from an ethanol/ether solvent system. The final product, a white solid, is L-serine ethyl ester hydrochloride. A typical yield for this procedure is around 93%.[3]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Ethyl L-serinate HCl.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach provides a self-validating system, ensuring the material meets the required specifications before use in downstream applications.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum will show characteristic signals: a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), and a series of multiplets for the α- and β-protons of the serine backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances include a broad peak for the O-H stretch (~3400 cm⁻¹), N-H stretching bands for the ammonium salt (~3000-3200 cm⁻¹), and a strong C=O stretch for the ester group (~1740 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to the non-salt form (C₅H₁₁NO₃), which has a molecular weight of approximately 133.15 g/mol .[5]
-
Purity by HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is the gold standard for assessing purity, typically showing >98% for commercially available or well-purified material.[6][7]
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification.
Applications in Research and Drug Development
Ethyl L-serinate hydrochloride is primarily valued for its role as a versatile intermediate.
-
Peptide Synthesis: It is widely used in solution-phase peptide synthesis. The ethyl ester protects the C-terminus of the serine residue, while the hydrochloride salt ensures the N-terminus is protected as an ammonium ion. This allows for selective deprotection and coupling reactions at either end of the molecule.
-
Chiral Building Block: The stereocenter and the reactive hydroxyl group make it an invaluable starting material for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.
-
Pharmaceutical and Food Industries: The compound serves as a raw material in the pharmaceutical sector and is also used in the food industry, leveraging its origin from a natural amino acid.
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the compound.
Hazard Identification
Based on GHS classifications, Ethyl 2-amino-3-hydroxypropanoate hydrochloride presents the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
Some suppliers also list H302 (Harmful if swallowed).[8]
Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]
-
Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Exposure Response:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
Skin: Remove contaminated clothing and rinse skin thoroughly with water.[8]
-
Inhalation: Move the person to fresh air.
-
Storage Conditions
-
The compound is hygroscopic.[2] It must be stored in a tightly closed container in a dry and well-ventilated place. For long-term stability, storing under an inert gas like argon or nitrogen is recommended.[2]
References
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LookChem. Cas 2855-08-5, 1-CHLORO-3,3-DIMETHYLBUTANE. Available at: [Link]
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PubChem. ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride | C5H12ClNO3. Available at: [Link]
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Chemical-Suppliers.com. Ethyl 2-amino-3-hydroxypropanoate hydrochloride | CAS 3940-27-0. Available at: [Link]
-
Matrix Fine Chemicals. ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE | CAS 4089-07-0. Available at: [Link]
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PubChem. Ethyl serinate | C5H11NO3. Available at: [Link]
-
PubChem. Ethyl 2-amino-3-hydroxypropanoate | C5H11NO3. Available at: [Link]
-
Chemchart. ethyl 2-amino-3-hydroxypropanoate hydrochloride (3940-27-0). Available at: [Link]
Sources
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